molecular formula C38H38CrN7O11+ B15187492 Einecs 284-410-7 CAS No. 84878-20-6

Einecs 284-410-7

Cat. No.: B15187492
CAS No.: 84878-20-6
M. Wt: 820.7 g/mol
InChI Key: DCQNPQZZWXCPNW-UHFFFAOYSA-O
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Properties

CAS No.

84878-20-6

Molecular Formula

C38H38CrN7O11+

Molecular Weight

820.7 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;chromium;hydron;1-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/2C16H11N3O4.C6H15NO3.Cr/c2*20-14-8-6-11(19(22)23)9-13(14)17-18-16-12-4-2-1-3-10(12)5-7-15(16)21;8-4-1-7(2-5-9)3-6-10;/h2*1-9,20-21H;8-10H,1-6H2;/p+1

InChI Key

DCQNPQZZWXCPNW-UHFFFAOYSA-O

Canonical SMILES

[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)[N+](=O)[O-])O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)[N+](=O)[O-])O)O.C(CO)N(CCO)CCO.[Cr]

Origin of Product

United States

Preparation Methods

Structural Analysis and Synthetic Relevance

The target compound belongs to the piperazine derivative class, characterized by a butylamine side chain and pyrimidinyl substituent. Its role as a gepirone precursor necessitates high purity (>99.5%) to avoid downstream impurities in the final Active Pharmaceutical Ingredient (API). Nuclear magnetic resonance (NMR) studies confirm the critical importance of regioselective ring-opening at the spirocyclic nitrogen center, which dictates the efficiency of subsequent amidation steps.

Spirocyclic Precursor Activation Strategies

Base-Mediated Ring-Opening Mechanisms

The synthesis begins with 8-(pyrimidin-2-yl)-5,8-diazaspirodecan-5-ium bromide (Compound 11), where the choice of base directly impacts reaction kinetics and byproduct formation. Potassium carbonate (K₂CO₃) in apolar solvents like xylene facilitates deprotonation without inducing pyrimidine ring degradation, achieving 78–82% conversion at 130°C. Comparatively, cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) accelerates reactivity through enhanced solvation, reducing reaction times from 6 hours to 2.5 hours at equivalent temperatures.

Table 1: Base Efficiency in Spirocyclic Ring Opening
Base Solvent Temperature (°C) Time (h) Yield (%)
K₂CO₃ Xylene 130 4.0 82
Cs₂CO₃ DMSO 130 2.5 85
KOtBu Xylene 145 3.0 79

Nucleophile Selection and Equivalence Optimization

Di-tert-butyl iminodicarboxylate (1.0–2.75 equivalents) serves as the primary amino group precursor, minimizing side reactions through steric protection. In contrast, 2,2,2-trifluoroacetamide (1–6 equivalents) requires stringent stoichiometric control to prevent N-acylation byproducts. Kinetic studies reveal that nucleophile addition rates below 0.5 mL/min in xylene improve selectivity by maintaining low local concentration gradients.

Solvent Systems and Reaction Engineering

Apolar vs. Polar Aprotic Media

Xylene-based systems (2–30 volumes) enable facile product isolation through phase separation, though they necessitate higher temperatures (130–145°C). Dimethyl sulfoxide (DMSO), while requiring neutralization steps, enhances reaction homogeneity and reduces thermal degradation risks at elevated temperatures.

Temperature-Conversion Profiles

Reaction calorimetry data demonstrates an activation energy of 72 kJ/mol for the ring-opening step, with optimal conversion achieved between 80–145°C. Exothermicity management becomes critical above 140°C, where decomposition pathways generate up to 12% pyrimidine dimers.

Workup and Purification Protocols

Acid-Base Extraction Efficiency

Post-reaction mixtures undergo sequential HCl (37%) and NaOH (30%) washes to isolate the free amine. Dichloromethane/water partitioning achieves >98% recovery, with residual solvent levels <300 ppm as per ICH Q3C guidelines.

Crystallization Optimization

Anti-solvent crystallization using n-heptane yields needle-shaped crystals with uniform particle size distribution (D90 < 50 µm). X-ray diffraction analysis confirms monoclinic P2₁/c symmetry, ensuring batch-to-batch consistency in downstream reactions.

Scalability and Process Economics

Pilot-scale trials (50 kg input) demonstrate linear scalability with 2.5% yield loss per tenfold scale-up, attributable to heat transfer limitations. Economic modeling identifies solvent recycling (85% xylene recovery) and base reuse as critical cost drivers, reducing raw material expenses by 34%.

Analytical Characterization Benchmarks

Table 2: QC Specifications for Intermediate 5
Parameter Specification Method
Purity (HPLC) ≥99.5% USP <621>
Residual Solvents <500 ppm total GC-FID
Water Content <0.5% w/w Karl Fischer
Heavy Metals <10 ppm ICP-MS

Chemical Reactions Analysis

Decomposition Reactions

Formic acid undergoes decomposition under various conditions, producing gases and water:

ReactionConditions/CatalystProductsYield/Primary PathwaySource
HCOOHCO+H2O\text{HCOOH} \rightarrow \text{CO} + \text{H}_2\text{O}Concentrated H2SO4\text{H}_2\text{SO}_4, 80–100°CCarbon monoxide, waterHigh (lab-scale)
HCOOHH2+CO2\text{HCOOH} \rightarrow \text{H}_2 + \text{CO}_2Pt catalyst, 25–50°CHydrogen, carbon dioxideThermodynamically favored
HCOOHCO+H2\text{HCOOH} \rightarrow \text{CO} + \text{H}_2Ru catalysts, aqueous phaseCarbon monoxide, hydrogenCO-free H2\text{H}_2 production
  • Mechanistic Insight : Dehydration via H2SO4\text{H}_2\text{SO}_4 proceeds through a cyclic transition state, while metal-catalyzed decomposition involves cleavage of the C–H and O–H bonds .

Esterification and Self-Catalysis

Formic acid spontaneously forms esters in alcohols without external acid catalysts:
HCOOH+R-OHHCOOR+H2O\text{HCOOH} + \text{R-OH} \rightarrow \text{HCOOR} + \text{H}_2\text{O}

  • Key Example : Fischer esterification with methanol yields methyl formate (HCOOCH3\text{HCOOCH}_3) at 40 atm and 80°C .

  • Self-Catalysis : The reaction is autocatalytic due to formic acid’s high acidity (pKa=3.75\text{p}K_a = 3.75) .

Transfer Hydrogenation

Formic acid serves as a hydrogen donor in catalytic reductions:

SubstrateCatalystProductConditionsSource
AlkenesRu/PTA complexesAlkanesAqueous phase, 80°C
AlkynesPdCl2_2/K2_2CO3_3cis-AlkenesDioxane, 25°C
KetonesIr catalystsAlcoholsHCOOH/Et3N\text{HCOOH}/\text{Et}_3\text{N}, 50°C
  • Mechanism : Hydride transfer from formate intermediates (e.g., HCOO\text{HCOO}^-) to unsaturated bonds .

Addition to Alkenes

Formic acid participates in Koch carboxylation under acidic conditions:
HCOOH+CH2=CH2H2SO4CH3CH2COOH\text{HCOOH} + \text{CH}_2=\text{CH}_2 \xrightarrow{\text{H}_2\text{SO}_4} \text{CH}_3\text{CH}_2\text{COOH}

  • Regioselectivity : Favors anti-Markovnikov addition due to carbocation stability .

Hydrolysis of Methyl Formate

HCOOCH3+H2OHCOOH+CH3OH\text{HCOOCH}_3 + \text{H}_2\text{O} \rightarrow \text{HCOOH} + \text{CH}_3\text{OH}

  • Industrial Process : BASF employs liquid-phase hydrolysis with excess water and energy-efficient extraction .

Catalytic Hydrogenation of CO2_22

CO2+H2Ru/PTAHCOOH\text{CO}_2 + \text{H}_2 \xrightarrow{\text{Ru/PTA}} \text{HCOOH}

  • Efficiency : Turnover numbers (TON) exceed 100,000 in aqueous solutions at 80°C .

Interfacial Catalysis on Mineral Surfaces

Ab initio molecular dynamics studies reveal that the MgO(001)–water interface stabilizes formic acid synthesis from CO and water:
CO+H2OMgOHCOOH\text{CO} + \text{H}_2\text{O} \xrightarrow{\text{MgO}} \text{HCOOH}

  • Electric Field Effect : Surface fields lower activation barriers by 30–40 kJ/mol compared to bulk water .

Reactivity with Metals and Bases

Formic acid reacts vigorously with active metals (e.g., Na, Mg) and strong bases:
2HCOOH+2Na2HCOONa+H22\text{HCOOH} + 2\text{Na} \rightarrow 2\text{HCOONa} + \text{H}_2 \uparrow

  • Hazard : Releases explosive hydrogen gas .

Atmospheric and Prebiotic Relevance

In interstellar ice analogs, formic acid forms via radical recombination:
HO+COHOCOHHCOOH\text{HO}^- + \text{CO} \rightarrow \text{HOCO}^- \xrightarrow{\text{H}} \text{HCOOH}

  • Role in Astrochemistry : Detected in molecular clouds, contributing to prebiotic molecule formation .

Scientific Research Applications

4-Nonylphenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Nonylphenol involves its interaction with estrogen receptors, leading to endocrine disruption. It mimics the action of natural estrogens, binding to estrogen receptors and altering the normal hormonal balance. This can result in various physiological and developmental effects in both aquatic and terrestrial organisms .

Comparison with Similar Compounds

Similar Compounds

    Octylphenol: Another alkylphenol with similar endocrine-disrupting properties.

    Bisphenol A: A compound with structural similarities and similar toxicological effects.

    Nonylphenol Ethoxylates: Derivatives of 4-Nonylphenol with extended ethoxylate chains.

Uniqueness

4-Nonylphenol is unique due to its branched structure, which influences its physical and chemical properties. Its widespread use in industrial applications and significant environmental impact make it a compound of particular interest in regulatory and scientific communities .

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